Leucomycin V

Description

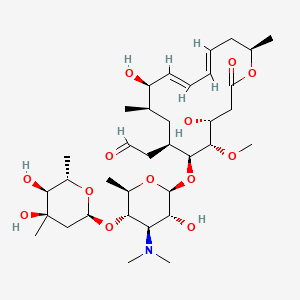

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-KJHBSLKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043929 | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-15-6, 39405-35-1 | |

| Record name | Leucomycin V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Streptomyces kitasatoensis: A Prolific Source of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Streptomyces kitasatoensis as a primary producer of the macrolide antibiotic complex, leucomycin, with a specific focus on Leucomycin V. This compound is a significant component of this complex, known for its activity against a wide spectrum of pathogens.[1] This document details the biosynthetic pathways, fermentation protocols, extraction procedures, and analytical methods pertinent to the production of this compound, serving as a comprehensive resource for research and development in the field of natural product antibiotics.

Biosynthesis of the Leucomycin Complex

Streptomyces kitasatoensis produces a family of closely related macrolide antibiotics known as kitasamycins or leucomycins.[2] The composition of this complex is not fixed and can be profoundly influenced by the manipulation of fermentation conditions, particularly through the addition of metabolic precursors.

The leucomycin structure features a 16-membered lactone ring. The acyl group at the C-4" position of the mycarose sugar moiety varies, leading to different leucomycin analogues. The biosynthesis of this acyl group is directly linked to the availability of specific amino acid precursors:

-

L-Leucine: Directs biosynthesis toward the production of leucomycin A1 and A3, which are characterized by an isovaleryl group.

-

L-Valine: Directs biosynthesis toward leucomycin A4 and A5, which contain a butyryl group.

A key strategy to enhance the production of the most potent leucomycin components (A1/A3) involves the development of regulatory mutants. Wild-type S. kitasatoensis is susceptible to the leucine analog 4-azaleucine. By selecting for 4-azaleucine-resistant mutants, it is possible to isolate strains in which the α-isopropylmalate synthase—the first enzyme in the L-leucine biosynthetic pathway—is desensitized to feedback inhibition by leucine. These mutants consequently overproduce L-leucine, leading to a higher yield of a leucomycin complex predominantly composed of the A1 and A3 analogues, even without the external addition of expensive precursors.[3]

Fermentation Protocols

The industrial production of the leucomycin complex is achieved through submerged aerobic fermentation.[4] The process involves careful selection of the S. kitasatoensis strain, optimization of the culture medium, and control of physical parameters.

2.1. Strain Maintenance and Inoculum Development

Streptomyces species are typically maintained on solid agar media to promote sporulation.[5] A general protocol involves growing the culture on a suitable agar slant, followed by the preparation of a spore suspension to inoculate a seed culture.

-

Agar Growth: S. kitasatoensis NRRL 2486 can be grown on tomato paste oatmeal agar for 10-14 days at 30°C.[6]

-

Inoculum Preparation: Spores are harvested from the agar surface into a sterile 0.85% NaCl solution. This spore suspension is used to inoculate a seed fermentation flask.[6]

-

Seed Culture: The seed culture is incubated for 2-3 days to generate sufficient biomass for inoculating the main production fermenter.[5][7]

2.2. Production Fermentation

The production medium is designed to support robust growth and high antibiotic yields. The composition can vary, but generally includes complex nitrogen and carbon sources, as well as essential minerals.

| Parameter | Condition | Reference |

| Strain | Streptomyces kitasatoensis NRRL 2486 | [6] |

| Culture Type | Submerged Aerobic Fermentation | [7] |

| Temperature | 27 - 30°C | [6][7] |

| pH | 6.0 - 8.0 (maintained around 7.0) | [6] |

| Agitation | 240 - 250 rpm | [6][7] |

| Aeration | 1 volume of air per volume of medium per minute (vvm) | [7] |

| Fermentation Time | 50 - 144 hours (2 - 6 days) | [6][7] |

Table 1: Fermentation Parameters for Leucomycin Production

| Component | Concentration (% w/v) | Reference |

| Soybean Powder | 3.0 | [7] |

| Starch | 2.0 | [7] |

| Glucose | 1.0 | [7] |

| Sodium Chloride | 0.5 | [7] |

| Ammonium Sulfate | 0.3 | [7] |

| Dry Yeast | 0.5 | [7] |

| Calcium Carbonate | 0.3 | [7] |

| Potassium Phosphate (dibasic) | 0.1 | [7] |

| Urea | 0.01 | [7] |

Table 2: Example Production Fermentation Medium

2.3. Precursor Addition for Directed Biosynthesis

To enrich the fermentation broth with specific leucomycin analogues, precursors can be added to the production medium. This strategy can yield a complex containing 80-90% of the desired components.[6]

| Precursor Added | Concentration | Resulting Major Components | Reference |

| L-Valine | 5 - 10 g/L | Leucomycin A4 and A5 | [6] |

| L-Leucine | 10 g/L | Leucomycin A1 and A3 | [6] |

Table 3: Precursor Addition for Enhanced Production of Specific Leucomycins

Extraction and Purification Protocols

Following fermentation, the leucomycin complex must be recovered from the culture broth and purified. The general process involves separating the biomass, extracting the active compounds into an organic solvent, and purifying them using chromatographic techniques.[6][7]

3.1. Extraction

-

Broth Filtration: The fermentation broth is first filtered or centrifuged to remove the S. kitasatoensis mycelia.

-

Solvent Extraction: The clarified culture filtrate is extracted with a water-immiscible organic solvent. Ethyl acetate is commonly used, but other solvents such as chloroform, butyl acetate, or methylene chloride are also effective.[6] The pH of the filtrate may be adjusted to optimize extraction efficiency.

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure (e.g., by distillation) to yield a crude antibiotic residue.[6]

3.2. Purification

-

Chromatography: The crude extract is purified using adsorption chromatography.[6][8]

-

Stationary Phase: Common adsorbents include silica gel, alumina, or magnesium silicate.

-

Mobile Phase: A solvent system is used to elute the leucomycin components from the column. An example is a mixture of chloroform and methanol.[8]

-

-

Crystallization: The purified fractions can be further refined by crystallization from a suitable solvent to obtain the final product.[6]

Analytical Methods

4.1. Potency Assay

The biological activity of the produced leucomycin is determined using a microbiological cylinder plate assay.[6]

-

Test Organism: Bacillus subtilis ATCC 6633 is used as the indicator strain.

-

Method: Diluted samples of the fermentation broth are placed in cylinders on an agar plate seeded with the test organism. The diameter of the inhibition zone is measured after incubation.

-

Quantification: The concentration is determined by comparing the zone diameter to a standard curve prepared with known concentrations of a leucomycin reference standard.[6]

4.2. Compositional Analysis

Thin-Layer Chromatography (TLC) is a rapid and effective method for evaluating the composition of the leucomycin complex.[6]

-

Stationary Phase: Silica Gel G coated plates.

-

Sample Preparation: Broth samples are extracted with ethyl acetate, dried, and redissolved at a known concentration.

-

Mobile Phase: A solvent mixture of chloroform, methanol, acetic acid, and water (e.g., 79:11:8:2 v/v) is used for development.[6]

-

Visualization: The plate is dried, sprayed with a 10% sulfuric acid solution, and heated. The individual leucomycin components appear as distinct spots.

-

Analysis: The composition is evaluated by comparing the spots from the sample to those of pure leucomycin A1 and A5 standards, often with densitometric analysis for semi-quantitative results.[6]

References

- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 7. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Leucomycin V chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin V

Introduction

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] As a member of the leucomycin complex, it serves as a foundational structure for other related antibiotics, such as josamycin. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a complex natural product characterized by a 16-membered macrolide ring, which is a large lactone.[2][3][4] Attached to this aglycone core are two deoxy sugars, L-mycarose and D-mycaminose, linked via glycosidic bonds.

The aglycone is a polyketide, featuring multiple hydroxyl groups, methyl substitutions, a conjugated diene system, and an aldehyde group. The D-mycaminose sugar is further characterized by a dimethylamino group, which is crucial for its biological activity. The second sugar, L-mycarose, is attached to the D-mycaminose.

The systematic IUPAC name for this compound is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde.[1]

Structural Relationship to Josamycin

This compound is the direct precursor to the more commonly known antibiotic, josamycin (also known as Leucomycin A3). Josamycin is formed by the acylation of the hydroxyl groups on the mycarose and aglycone moieties of this compound. Specifically, josamycin is this compound 3-acetate 4B-(3-methylbutanoate).[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C35H59NO13 | [1][8] |

| Molecular Weight | 701.8 g/mol | [1] |

| CAS Number | 22875-15-6 | [1] |

| Boiling Point (Predicted) | 851.7 ± 65.0 °C | [9] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [9] |

| pKa (Predicted) | 13.06 ± 0.70 | [9] |

Stereochemistry

The biological activity of macrolide antibiotics is highly dependent on their three-dimensional structure. This compound possesses a large number of stereocenters, leading to a complex and specific stereochemistry.

Absolute Configuration

The absolute configuration of the chiral centers in this compound has been determined and is specified in its IUPAC name. The molecule has 16 defined stereocenters.[8][10] The stereochemical descriptors for the main carbon backbone and the sugar moieties are as follows:

-

Aglycone Ring: 4R, 5S, 6S, 7R, 9R, 10R, 16R

-

Conjugated Diene: 11E, 13E

-

D-Mycaminose: 2S, 3R, 4R, 5S, 6R

-

L-Mycarose: 2S, 4R, 5S, 6S

This precise spatial arrangement of atoms is critical for the molecule's ability to bind to the bacterial ribosome and inhibit protein synthesis.

Caption: A diagram illustrating the key structural components of this compound.

Experimental Protocols for Structural Elucidation

The determination of the complex chemical structure and stereochemistry of macrolides like this compound relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of complex organic molecules.

-

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR (¹H and ¹³C): Proton and carbon NMR spectra are acquired to identify the types and number of hydrogen and carbon atoms present. Chemical shifts and coupling constants provide information about the local chemical environment and connectivity.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings and thus identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and the positions of substituents.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to determine the spatial proximity of protons, which is vital for deducing the relative stereochemistry of the chiral centers and the conformation of the macrolide ring.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the exact molecular formula.

-

Methodology:

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate gas-phase ions of the intact molecule with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using an analyzer like a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the elemental composition (e.g., C35H59NO13).

-

Tandem MS (MS/MS): Fragmentation of the parent ion is induced, and the masses of the resulting fragments are analyzed. This provides valuable information about the sequence and identity of the sugar units and the structure of the aglycone.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule.

-

Methodology:

-

Crystallization: High-quality single crystals of this compound or a suitable derivative are grown from a solution. This is often the most challenging step.

-

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be deduced.

-

Absolute Configuration Determination: By analyzing the anomalous dispersion effects, particularly if heavy atoms are present or can be introduced, the absolute configuration (R/S) of each stereocenter can be unambiguously established.[11]

-

Caption: A logical workflow for the structural and stereochemical elucidation of this compound.

Conclusion

This compound is a structurally intricate macrolide antibiotic with a well-defined chemical structure and absolute stereochemistry. Its 16-membered lactone ring, adorned with two deoxy sugars and multiple chiral centers, presents a significant synthetic and analytical challenge. A thorough understanding of its stereochemical features is paramount for comprehending its mechanism of action, designing new derivatives with improved pharmacological profiles, and advancing the field of macrolide-based drug development. The methodologies outlined provide a framework for the comprehensive characterization of such complex natural products.

References

- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Leucomycin A3 | CymitQuimica [cymitquimica.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Josamycin [drugfuture.com]

- 6. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound CAS#: 22875-15-6 [chemicalbook.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin V on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effect by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, focusing on its binding site, its impact on nascent peptide elongation, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound is a potent inhibitor of bacterial protein synthesis.[1] Its primary mechanism involves binding to the 50S large ribosomal subunit, thereby physically obstructing the passage of the nascent polypeptide chain through the ribosomal exit tunnel.[1][2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[3]

Binding to the 50S Ribosomal Subunit

This compound, like other macrolides, binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This binding site is a narrow passage through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. The high affinity of macrolides for this site is a key determinant of their efficacy.[2]

Quantitative Analysis of this compound-Ribosome Interaction

The interaction between this compound and the bacterial ribosome has been quantified, providing insights into its potency.

| Parameter | Value | Organism | Reference |

| Dissociation Constant (Kd) | 5.5 nM | E. coli | [4] |

| Average Lifetime on Ribosome | 3 hours | E. coli | [4] |

| IC50 (Protein Synthesis) | Not explicitly found for E. coli. For context, the IC50 for the 16-membered macrolide tylosin in an in vitro translation system is in the low micromolar range. | E. coli (contextual) | [5] |

Structural Insights into the this compound-Ribosome Complex

The following diagram illustrates the general binding site of 16-membered macrolides within the 50S ribosomal subunit.

Detailed Mechanism: Context-Dependent Ribosome Stalling

The inhibitory action of this compound is not merely a simple blockage of the exit tunnel. Instead, it is a nuanced, context-dependent process that is influenced by the amino acid sequence of the nascent polypeptide chain.[1] Josamycin (this compound) has been shown to slow the formation of the first peptide bond in an amino acid-dependent manner and can completely inhibit the formation of the second or third peptide bond, depending on the specific peptide sequence.[4] This is in contrast to 14-membered macrolides like erythromycin, which typically allow for the synthesis of longer peptide chains before inducing ribosome stalling.[4]

This context-dependent inhibition suggests an allosteric communication network between the NPET and the PTC. The binding of this compound, in conjunction with specific nascent peptide sequences, induces conformational changes in the ribosome that are transmitted to the PTC, thereby inhibiting its catalytic activity.

The following diagram illustrates the workflow for investigating context-dependent stalling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Translation Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., PURExpress®)[6]

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

This compound stock solution of known concentration

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine, or a fluorescently labeled tRNA)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

Set up the in vitro translation reactions in individual tubes or a microplate. Each reaction should contain the cell-free system, DNA template, amino acid mixture, and a specific concentration of this compound. Include a no-antibiotic control and a no-template control.

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1 hour).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of each filter using a scintillation counter or the fluorescence using a plate reader.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.[5][7]

Toeprinting Assay for Ribosome Stalling

This technique maps the precise location of a stalled ribosome on an mRNA template.

Materials:

-

In vitro coupled transcription-translation system

-

Linear DNA template containing a T7 promoter and the gene of interest

-

This compound

-

A reverse transcriptase primer that binds downstream of the potential stall site

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel

Procedure:

-

Perform an in vitro transcription-translation reaction in the presence and absence of this compound.

-

After allowing translation to proceed, add the reverse transcriptase primer to the reaction mixture and anneal it to the mRNA.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

-

Terminate the reverse transcription reaction and denature the products.

-

Separate the cDNA products by size on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

-

The appearance of a specific band in the presence of this compound that is absent or reduced in its absence indicates the position of the stalled ribosome. The "toeprint" is typically 15-16 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.[6][8][9]

Nitrocellulose Filter Binding Assay for Ribosome-Antibiotic Interaction (Kd Determination)

This assay measures the binding affinity (dissociation constant, Kd) of a radiolabeled antibiotic to ribosomes.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., 3H- or 14C-labeled)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound.

-

Incubate the mixtures at the desired temperature to allow binding to reach equilibrium.

-

Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while free antibiotic will pass through.[10][11][12]

-

Wash the filters with cold washing buffer to remove any non-specifically bound antibiotic.

-

Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity.

-

Plot the amount of bound antibiotic as a function of the free antibiotic concentration.

-

Determine the Kd from the saturation binding curve.[12]

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its mechanism is characterized by a high binding affinity and a context-dependent mode of action that leads to ribosome stalling at specific nascent peptide sequences. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other macrolide antibiotics, which is crucial for understanding their therapeutic potential and for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the Leucomycin V Macrolide Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exerts its antibacterial activity by inhibiting protein synthesis. The biosynthesis of its macrolide core is a complex process orchestrated by a Type I polyketide synthase (PKS) assembly line. This technical guide provides a detailed exploration of the biosynthetic pathway of the this compound macrolide ring, integrating genetic and biochemical data. It outlines the modular organization of the leucomycin PKS, the enzymatic activities of its constituent domains, and the precursor units that form the polyketide chain. Furthermore, this document details relevant experimental protocols, including isotopic labeling and gene disruption techniques, and presents available quantitative data to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

Leucomycins are a family of 16-membered macrolide antibiotics with significant activity against Gram-positive bacteria. This compound is a prominent member of this family, characterized by a polyketide-derived macrolactone ring, which is subsequently glycosylated. The biosynthesis of this macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) system, a multi-enzyme complex that functions as an assembly line to construct complex natural products from simple acyl-CoA precursors. Understanding the intricacies of this biosynthetic pathway is crucial for efforts in combinatorial biosynthesis to generate novel, more effective antibiotic derivatives.

The Leucomycin Biosynthetic Gene Cluster

The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster within the genome of Streptomyces kitasatoensis. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database has an entry for a leucomycin biosynthetic gene cluster, BGC0002452, which is approximately 96.8 kb in length and contains 51 putative genes[1]. This cluster encodes the large, modular PKS enzymes responsible for the assembly of the macrolide core, as well as genes for precursor supply, post-PKS modifications, regulation, and self-resistance.

The Polyketide Synthase Assembly Line

The biosynthesis of the this compound macrolide ring is proposed to proceed through a series of condensation reactions catalyzed by a modular Type I PKS. Each module is responsible for one cycle of chain elongation and comprises several enzymatic domains.

Modular Organization and Domain Function

A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additionally, modules may contain a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domain, which modify the β-keto group formed after each condensation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain.

Based on the structure of related 16-membered macrolides and early precursor feeding studies, the leucomycin aglycone is assembled from a combination of acetate and propionate-derived extender units.

Precursor Supply

The building blocks for polyketide synthesis are derived from primary metabolism. Acetyl-CoA is carboxylated to malonyl-CoA, and propionyl-CoA is carboxylated to methylmalonyl-CoA. These activated precursors are then loaded onto the PKS by the AT domains of the respective modules. Feeding studies with isotopically labeled precursors have been instrumental in elucidating the origin of the carbon backbone of macrolides. For the related leucomycin A3, studies using ¹³C-labeled precursors confirmed the incorporation of acetate, propionate, and methionine[2].

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the inhibition of leucomycin production by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis, provide some insights. In resting cells of S. kitasatoensis, a cerulenin concentration of 1.5 µg/mL was sufficient to achieve 50% inhibition of leucomycin synthesis. This study also demonstrated that cerulenin specifically inhibits the incorporation of [¹⁴C]acetate into leucomycin, confirming the polyketide origin of the macrolide ring.

| Inhibitor | Organism | Effect | Concentration for 50% Inhibition | Reference |

| Cerulenin | Streptomyces kitasatoensis (resting cells) | Inhibition of leucomycin biosynthesis | 1.5 µg/mL | [3] |

Experimental Protocols

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.

Objective: To determine the precursor units of the this compound macrolide ring.

Protocol Outline:

-

Culture Preparation: Streptomyces kitasatoensis is grown in a suitable production medium.

-

Precursor Feeding: At a specific time point during fermentation (e.g., late exponential phase), isotopically labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate, [methyl-¹³C]methionine) are added to the culture.

-

Fermentation: The fermentation is continued for a period to allow for the incorporation of the labeled precursors into this compound.

-

Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified by chromatographic techniques such as HPLC.

-

Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Gene Disruption via Homologous Recombination

Gene knockout studies are essential to confirm the function of specific genes within the biosynthetic cluster.

Objective: To inactivate a putative PKS gene in the leucomycin biosynthetic cluster and observe the effect on this compound production.

Protocol Outline:

-

Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene is constructed.

-

Vector Construction: The disruption cassette is cloned into a suitable delivery vector that cannot replicate in Streptomyces.

-

Conjugation: The engineered vector is transferred from E. coli to S. kitasatoensis via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are identified by screening for the loss of a vector-borne marker.

-

Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.

Post-PKS Modifications

Following the synthesis and cyclization of the polyketide chain by the PKS, the macrolactone intermediate undergoes a series of tailoring reactions, including glycosylation and hydroxylation, to yield the final bioactive this compound. These reactions are catalyzed by enzymes encoded by other genes within the biosynthetic cluster.

Conclusion

The biosynthesis of the this compound macrolide ring is a fascinating and complex process that relies on the coordinated action of a modular Type I polyketide synthase. While the general principles of this pathway are understood, further research, including the complete annotation of the biosynthetic gene cluster and detailed biochemical characterization of the PKS enzymes, is required to fully elucidate the molecular details. The experimental approaches outlined in this guide provide a framework for future investigations aimed at unraveling the remaining questions and harnessing the biosynthetic machinery for the production of novel antibiotics.

References

Leucomycin V physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, a macrolide antibiotic. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes tabulated quantitative data, detailed experimental methodologies, and a visualization of the mechanism of action.

Core Physical and Chemical Properties

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Its structure consists of a 16-membered lactone ring glycosidically linked to a disaccharide moiety. The physical and chemical characteristics of this compound are crucial for its formulation, delivery, and biological activity.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and its closely related analogs. Due to the limited availability of specific experimental data for this compound, values for related compounds are provided for comparative purposes.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₉NO₁₃ | [1][2][3] |

| Molecular Weight | 701.84 g/mol | [1][2][3][4][5] |

| CAS Number | 22875-15-6 | [1][2][4][5] |

| Appearance | White to off-white crystalline powder |

Table 2: Solubility Profile of Leucomycin Analogs

| Solvent | Solubility Description | Source(s) |

| Water | Limited solubility / Practically insoluble | [6][7][8] |

| Methanol | Soluble / Very soluble | [6][7][8][9] |

| Ethanol | Soluble / Very soluble | [6][7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8][10] |

| Dimethylformamide (DMF) | Soluble | [6][7][8] |

| Acetonitrile | Very soluble | [9] |

Table 3: Estimated Melting Point of Leucomycin Analogs

| Leucomycin Analog | Melting Point (°C) | Source(s) |

| Leucomycin A5 | ~120 (decomposes) | [11] |

| Leucomycin A6 | 136.5 | [12] |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for macrolide antibiotics.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][13][14][15][16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[2][13][15]

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting point.[14]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[2][14]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[1][3][4]

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][3][4][17]

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.[1][4]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][4] A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.

Spectral Analysis

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A small, precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer. Both ¹H NMR and ¹³C NMR spectra are acquired. For complex molecules like macrolides, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often necessary for complete structural assignment.[18][19][20][21]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[20][21]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation of the parent molecule.[22][23][24]

-

Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are formed.[23][24]

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[25]

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C=O, O-H, C-O, N(CH₃)₂) present in the molecule, providing a fingerprint of its chemical structure.[25][26][27][28][29]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While specific experimental data for some properties of this compound remain elusive, the information presented, including data from closely related analogs and detailed experimental protocols, offers a robust foundation for researchers and drug development professionals. The provided methodologies can be adapted to generate specific data for this compound, aiding in its further development and application.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. westlab.com [westlab.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioaustralis.com [bioaustralis.com]

- 7. toku-e.com [toku-e.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. apexbt.com [apexbt.com]

- 11. 18361-45-0・Leucomycin A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 12. 18361-48-3 CAS MSDS (leucomycin A6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. byjus.com [byjus.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. An analysis of the 1H and 13C NMR spectra of the macrolide antibiotic, neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]

- 20. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 21. researchgate.net [researchgate.net]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. research.monash.edu [research.monash.edu]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Components of the Leucomycin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Leucomycin Complex

The Leucomycin complex, commercially often referred to as Kitasamycin, is a mixture of macrolide antibiotics produced by the fermentation of Streptomyces kitasatoensis.[1][2][3][4] These compounds are characterized by a 16-membered macrocyclic lactone ring, to which two sugar moieties, mycaminose and mycarose, are attached. The Leucomycin complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[4] Due to its multicomponent nature, the analysis and quantification of the individual constituents are critical for quality control and understanding its overall therapeutic efficacy. This guide provides a detailed overview of the core components, their quantitative composition, the underlying mechanism of action, and the experimental protocols for their analysis.

Core Components and Chemical Structures

The Leucomycin complex is comprised of several structurally related analogues. The primary components are designated as Leucomycin A1, A3, A4, A5, A6, A7, A9, and A13.[5] The structural variation among these components lies in the acyl groups attached at the C-3 position of the lactone ring and the C-4" position of the mycarose sugar. This structural diversity arises from the biosynthetic pathway's ability to incorporate different short-chain carboxylic acid precursors.[6]

The generalized structure of the main Leucomycin A components is depicted below, with the variable R1 and R2 groups defining the specific analogue.

-

R1 (at C-3): Typically an acetyl group.

-

R2 (at C-4"): Varies, for example, isovaleryl, butyryl, or propionyl groups.

Quantitative Composition

The relative abundance of the individual components within the Leucomycin complex can vary. However, commercial preparations of Kitasamycin have defined ranges for the major constituents to ensure consistent potency and quality. The Japanese Pharmacopoeia specifies the following composition for Kitasamycin:[1]

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance (%) |

| Leucomycin A1 | C40H67NO14 | 785.96 | 3 - 12 |

| Leucomycin A4 | C41H69NO15 | 827.99 | 5 - 25 |

| Leucomycin A5 | C39H65NO14 | 771.93 | 40 - 70 |

| Other Components (A3, A6, A7, A9, A13, etc.) | Variable | Variable | Not specified |

Table 1: Quantitative composition of major Leucomycin A components in Kitasamycin.[1]

The quantification of minor components such as Leucomycin A3, A6, A7, A9, and A13 is often challenging due to the lack of commercially available reference standards.[1]

Mechanism of Action

The primary mechanism of action for the Leucomycin complex, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[4] The components of the complex bind to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[5] By partially occluding this tunnel, the macrolides interfere with the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis and a bacteriostatic effect.[5]

Furthermore, some studies suggest that 16-membered macrolides, including the Leucomycins, may also interfere with the assembly of the 50S ribosomal subunit itself, presenting a secondary mechanism of antibacterial action.[3]

Caption: Mechanism of action of the Leucomycin complex on the bacterial ribosome.

Experimental Protocols

The analysis of the Leucomycin complex requires robust analytical methodologies to separate and quantify its various components. High-Performance Liquid Chromatography (HPLC) is the most common technique employed, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the routine analysis of the Leucomycin complex in bulk drug substances and pharmaceutical formulations.[7]

Sample Preparation:

-

Accurately weigh an amount of the Leucomycin complex or its formulation equivalent to approximately 30 mg (potency).

-

Dissolve the sample in 10 mL of methanol.

-

Further dilute with water to a final volume of 100 mL to create a standard stock solution.

-

This stock solution can be further diluted with the mobile phase to achieve the desired concentration for analysis.[1]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.6 mm internal diameter x 15 cm length. |

| Mobile Phase | A mixture of a buffered aqueous solution, methanol, and acetonitrile. The aqueous buffer is prepared by adjusting a solution of ammonium acetate (77 in 500) to pH 5.5 with diluted phosphoric acid (1 in 150). The final mobile phase composition is a 370:580:50 (v/v/v) mixture of the aqueous buffer, methanol, and acetonitrile. |

| Flow Rate | Adjusted so that the retention time of Leucomycin A5 is approximately 8 minutes. |

| Column Temperature | 40°C |

| Detection | UV spectrophotometer at a wavelength of 232 nm. |

| Injection Volume | 5 µL |

Table 2: HPLC parameters for the analysis of the Leucomycin complex (Kitasamycin).[1]

Caption: General workflow for the HPLC analysis of the Leucomycin complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the individual components of the Leucomycin complex and can also be used for quantitative analysis (qNMR).

Sample Preparation for NMR:

-

Dissolve approximately 15 mg of the isolated Leucomycin component or the entire complex in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or water).[2]

-

For quantitative analysis, a known amount of an internal standard (e.g., 1,4-dinitrobenzene) is added to the sample.[2]

-

Transfer the solution to an NMR tube.

NMR Experimental Parameters:

-

1D NMR: Standard 1H and 13C NMR experiments are performed to obtain initial structural information. For qNMR, a sufficient relaxation delay (e.g., 64 seconds) must be used to ensure accurate integration.[2]

-

2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and ROESY, are employed for complete structural assignment and conformational analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification and structural characterization of the Leucomycin components and their impurities.

LC-MS/MS Parameters:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for macrolides.[5]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used. High-resolution mass spectrometry (HRMS) is particularly useful for determining elemental compositions.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions, which provide structural information about the lactone ring and the sugar moieties. Diagnostic fragment ions for desosamine-containing macrolides can be used for selective detection.

-

Data Acquisition: Data can be acquired in full scan mode to identify all present ions or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific components.

Caption: Logical relationship between analytical techniques for Leucomycin analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Kitasamycin [sitem.herts.ac.uk]

- 3. Kitasamycin - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. [Identification of the components and products of hydrolysis in acetylleucomycin by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmda.go.jp [pmda.go.jp]

An In-depth Technical Guide to the Antibacterial Spectrum of Kitasamycin and Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitasamycin and Leucomycin V are members of the 16-membered macrolide antibiotic family, produced by fermentation of Streptomyces kitasatoensis.[1][2] These compounds exhibit a broad spectrum of activity, primarily against Gram-positive bacteria, as well as certain Gram-negative species, mycoplasmas, and some anaerobic bacteria.[3] Their mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a comprehensive overview of the antibacterial spectrum of Kitasamycin and this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of their mechanism of action and experimental workflows.

Introduction

Kitasamycin is a complex of macrolide antibiotics, with this compound being one of its components.[2] Often, the terms are used interchangeably in literature, reflecting their similar biological activities.[1] These antibiotics are characterized by a 16-membered lactone ring, which confers a distinct antibacterial profile compared to the more common 14- and 15-membered macrolides. This document serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the in vitro activity of Kitasamycin and this compound against a range of clinically relevant bacteria.

Antibacterial Spectrum: Quantitative Data

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for Kitasamycin and this compound against various bacterial species. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Gram-Positive Bacteria

Kitasamycin and this compound demonstrate significant potency against a wide array of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus species.

| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Penicillin-sensitive) | Kitasamycin | - | - | 1.56 (98% inhibited)[4] |

| Staphylococcus aureus (Penicillin-resistant) | Kitasamycin | - | - | 1.56 (99% inhibited)[4] |

| Streptococcus pyogenes | Kitasamycin | - | - | 0.39 (100% inhibited)[4] |

| Streptococcus pneumoniae | Kitasamycin | - | - | 1.56 (100% inhibited)[4] |

Table 1: In Vitro Activity of Kitasamycin against Selected Gram-Positive Cocci.

Mycoplasma Species

Macrolide antibiotics are a cornerstone in the treatment of infections caused by Mycoplasma species, which lack a cell wall and are intrinsically resistant to many classes of antibiotics.

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

| Mycoplasma gallisepticum | Kitasamycin | Varies with inoculum size[5] |

Table 2: In Vitro Activity of Kitasamycin against Mycoplasma gallisepticum. Note: The MIC of Kitasamycin against M. gallisepticum is influenced by the concentration of the organisms.[5]

Anaerobic Bacteria

Kitasamycin and this compound also exhibit activity against certain anaerobic bacteria, which are a common cause of infections in various body sites.

| Bacterial Species | Antibiotic | Concentration for 100% Inhibition (µg/mL) |

| Bacteroides fragilis | Josamycin (a Leucomycin) | ≤3.12[6] |

| Bacteroides species | Josamycin (a Leucomycin) | ≤3.12[6] |

Table 3: In Vitro Activity of Josamycin (a Leucomycin) against Anaerobic Bacteria.

Gram-Negative Bacteria

The activity of Kitasamycin and this compound against Gram-negative bacteria is generally limited. The outer membrane of most Gram-negative bacteria presents a barrier to the penetration of macrolides. However, they show some activity against specific Gram-negative species.[1][3]

Further research is required to establish a comprehensive MIC distribution for Kitasamycin and this compound against a broader range of Gram-negative bacteria.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.[7][8] The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

References

- 1. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medkoo.com [medkoo.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 6. In vitro susceptibility of common clinical anaerobic and aerobic isolates against josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pid-el.com [pid-el.com]

- 8. megumed.de [megumed.de]

The Role of Leucomycin V as a Macrolide Antibiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin V is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][] Like other macrolides, this compound exhibits a potent inhibitory effect on bacterial protein synthesis, conferring a broad spectrum of activity, particularly against Gram-positive bacteria.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The leucomycin complex is a mixture of several structurally related macrolide compounds, designated as leucomycins A1, A3 through A9, A13, B1 through B4, U, and V.[] These components share a common 16-membered lactone ring and differ in the acyl groups at the C-3 and C-4'' positions. This compound is a significant component of this complex and contributes to its overall antibacterial efficacy. The primary mechanism of action for the leucomycin complex, including this compound, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[] This mode of action makes it an effective agent against a range of Gram-positive pathogens, some Gram-negative cocci, and other microorganisms such as Mycoplasma.[3]

Mechanism of Action

This compound, as a macrolide antibiotic, functions by arresting protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound

The following diagram illustrates the key steps in the mechanism of action of this compound.

Caption: Mechanism of this compound action on the bacterial ribosome.

The binding of this compound to the 50S ribosomal subunit occurs within the polypeptide exit tunnel, near the peptidyl transferase center. This binding sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of peptide chain elongation. Consequently, peptidyl-tRNA prematurely dissociates from the ribosome, resulting in the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Antibacterial Spectrum and Potency

This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria. The leucomycin complex has also shown efficacy against some Gram-negative cocci, spirochetes, Rickettsia, and Chlamydia.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Leucomycin A13, a major and potent component of the leucomycin complex, against several key bacterial species. These values provide a representative indication of the potency of the leucomycin complex.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | - | 0.16 |

| Bacillus subtilis | - | 0.16 |

| Micrococcus luteus | - | 0.08 |

| Escherichia coli | - | >10 |

Data sourced from studies on Leucomycin A13.

Pharmacokinetics

| Parameter | Value | Species | Notes |

| Mean Serum Half-life | 1.5 hours | Human | After oral administration. |

| Protein Binding | ~15% | Human Serum | Significantly lower than many other macrolides. |

| Tissue Distribution | Concentrates in lung tissue | Human | Concentrations in lung tissue are 2-3 times higher than in blood. |

Data sourced from pharmacokinetic studies of josamycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 110 µL.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a conceptual framework for an in vitro assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.

Workflow for In Vitro Protein Synthesis Inhibition Assay

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Methodology:

-

Preparation of S30 Cell-Free Extract: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a mixture of amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane.

-

Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Conclusion

This compound is a key component of the leucomycin macrolide complex with significant antibacterial activity against Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a subject of interest for antimicrobial research and development. The experimental protocols detailed in this guide provide a foundation for the further characterization and evaluation of this compound and other macrolide antibiotics. Further research to elucidate the specific pharmacokinetic profile of this compound and to expand the understanding of its in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria. The mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides detailed protocols for determining the in vitro antibacterial susceptibility of bacterial isolates to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

It is important to note that while standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are referenced, specific interpretive criteria (breakpoints) for this compound have not been established by these organizations.[2][3] Therefore, results should be reported as quantitative MIC values (in µg/mL) or zone diameters (in mm), and interpretation will require correlation with pharmacokinetic/pharmacodynamic data and clinical outcomes.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear comparison. Below are template tables for presenting MIC and disk diffusion data.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Test Isolates

| Organism (n=...) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | |||

| Streptococcus pneumoniae | |||

| Enterococcus faecalis | |||

| [Other Organism] |

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Table 2: Disk Diffusion Zone Diameters for this compound against Test Isolates

| Organism (n=...) | Zone Diameter Range (mm) | Mean Zone Diameter (mm) | Standard Deviation |

| Staphylococcus aureus | |||

| Streptococcus pneumoniae | |||

| Enterococcus faecalis | |||

| [Other Organism] |

Table 3: Quality Control (QC) Results for this compound Susceptibility Testing

| QC Strain | Test Method | Parameter | Acceptable Range | Observed Value |

| S. aureus ATCC® 29213™ | Broth Microdilution | MIC (µg/mL) | [To be determined] | |

| S. aureus ATCC® 25923™ | Disk Diffusion | Zone Diameter (mm) | [To be determined] | |

| S. pneumoniae ATCC® 49619™ | Broth Microdilution | MIC (µg/mL) | [To be determined] | |

| S. pneumoniae ATCC® 49619™ | Disk Diffusion | Zone Diameter (mm) | [To be determined] |

Note: As there are no established QC ranges for this compound, laboratories should establish their own internal QC ranges based on repeated measurements.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07-A11 guidelines for broth dilution susceptibility testing.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.

-

Further dilutions should be made in CAMHB.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

-

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

-

The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

-